molecular formula C18H20N2O3S B2719837 N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)cinnamamide CAS No. 942742-32-7

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)cinnamamide

Cat. No.: B2719837
CAS No.: 942742-32-7
M. Wt: 344.43
InChI Key: LCMPPCNYBOPJLU-ZHACJKMWSA-N
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Description

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)cinnamamide (CAS 942742-32-7) is a synthetic hybrid compound incorporating two pharmacologically significant moieties: a cinnamamide scaffold and a 2,4-dioxothiazolidine (thiazolidinedione, TZD) ring . This molecular architecture is designed for research applications, particularly in the fields of metabolic disease and infectious disease. The TZD moiety is a privileged structure in medicinal chemistry, well-known for its role in antidiabetic agents where it acts as an insulin sensitizer by activating the Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) . Concurrently, the cinnamic acid derivative portion has demonstrated a broad spectrum of biological activities, including potent antimicrobial effects against various Gram-positive bacteria and pathogenic fungi . The combination of these two fragments into a single molecule suggests potential for multifunctional biological activity and makes it a valuable chemical tool for probing new therapeutic pathways. Researchers can utilize this compound to investigate mechanisms of action related to enzyme inhibition, such as α-glucosidase for diabetes mellitus studies , or to explore antimicrobial mechanisms like disruption of microbial cell membranes and ergosterol binding . The compound has a molecular formula of C18H20N2O3S and a molecular weight of 344.4 g/mol . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(E)-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c21-16(11-10-13-6-2-1-3-7-13)19-14-8-4-5-9-15(14)20-17(22)12-24-18(20)23/h1-3,6-7,10-11,14-15H,4-5,8-9,12H2,(H,19,21)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMPPCNYBOPJLU-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=O)C=CC2=CC=CC=C2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C(C1)NC(=O)/C=C/C2=CC=CC=C2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)cinnamamide typically involves the reaction of 2,4-dioxothiazolidine with cyclohexylamine and cinnamoyl chloride under controlled conditions. One efficient method for preparing cinnamides involves polyphosphoric acid (PPA)-promoted direct aldol condensation of an amide . This method yields a variety of cinnamides in moderate-to-excellent yields (65–89%) and features the use of equivalent amides and a short reaction time.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Chemical Properties and Structure

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)cinnamamide has the following chemical characteristics:

  • Molecular Formula : C15H20N4O
  • Molecular Weight : 272.352 g/mol
  • CAS Number : 942742-32-7

This compound features a dioxothiazolidine moiety linked to a cyclohexyl group and a cinnamamide structure, which contributes to its diverse biological activities.

Biological Activities

The compound exhibits several promising biological activities:

  • Cytotoxicity : Research indicates that compounds with similar structural motifs demonstrate significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC50 values in the micromolar range against melanoma and colon cancer cells, suggesting potential as anticancer agents .
  • Antimicrobial Activity : Preliminary studies have suggested that similar compounds possess antimicrobial properties against common pathogens like Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL .
  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways. For example, it has been noted that related structures can inhibit acetylcholinesterase, which is relevant in neurodegenerative diseases .

Case Study 1: Anticancer Efficacy

A study published in MDPI explored the anticancer potential of related compounds. The findings indicated that modifications to the thiazolidine structure significantly enhanced cytotoxicity against melanoma cells. In vitro tests demonstrated that compounds with similar frameworks exhibited IC50 values as low as 0.088 µM .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of derivatives of this compound. The study established a correlation between structural features and biological activity, highlighting that specific modifications increased potency against gram-positive bacteria .

Summary of Biological Activities

Activity TypeDescriptionReference
CytotoxicitySelective toxicity towards cancer cell lines
AntimicrobialEffective against E. coli and S. aureus
Enzyme InhibitionPotential inhibitor of acetylcholinesterase

Mechanism of Action

The mechanism of action of N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)cinnamamide involves its interaction with specific molecular targets and pathways. The thiazolidine-2,4-dione ring is known to interact with peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a role in regulating glucose and lipid metabolism . The compound’s unique structure allows it to modulate these pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • However, analogs in use K₂CO₃-mediated coupling of isothiocyanates and dithioamides in acetonitrile, achieving higher yields (73–85%) compared to the multicomponent boronic acid derivatives in (40–53%) .
  • Conversely, boronic acid-containing analogs () prioritize β-lactamase inhibition over metabolic activity .

Key Observations :

  • Anticancer Activity : The cinnamamide group in the target compound may mimic trans-cinnamic acid derivatives, which induce apoptosis via caspase-3 activation . However, 7c () demonstrates superior cytotoxicity due to its sulfamoylphenylacetamide substituent, which enhances cellular uptake .
  • Anti-Hyperglycemic Activity : The TZD core in the target compound aligns with PPAR-γ agonists like rosiglitazone. Compounds like 7a and 7c () validate this mechanism, though substituents like sulfamoyl groups may introduce off-target effects .

Physicochemical and Spectroscopic Comparisons

  • Melting Points : The target compound’s melting point is unreported, but analogs with cyclohexyl groups (e.g., 7c: 300–302°C) suggest high thermal stability due to rigid substituents .
  • Spectroscopy : The TZD core in all compounds is confirmed by IR peaks at ~1740 cm⁻¹ (C=O stretching) and NMR signals for thiazolidinedione protons (δ 3.5–4.5 ppm) . The cinnamamide moiety in the target compound would exhibit characteristic olefinic protons (δ 6.2–7.8 ppm), akin to 5j () .

Biological Activity

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)cinnamamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article presents a detailed overview of its biological activity, including synthesis, structure-activity relationships, and findings from various studies.

1. Synthesis and Structural Characterization

The synthesis of this compound involves the reaction of cinnamic acid derivatives with thiazolidinone moieties. The resulting compound is characterized using various spectroscopic techniques such as NMR and IR spectroscopy. For instance, the presence of characteristic peaks in the IR spectrum indicates the formation of amide bonds and thiazolidinone structures.

2.1 Anticancer Properties

Recent studies have highlighted the anticancer potential of cinnamamide derivatives, including this compound. In vitro assays demonstrated that these compounds exhibit cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : MCF7 (breast cancer), HT29 (colon cancer), A2780 (ovarian cancer).
  • IC50 Values : The IC50 values for these compounds ranged from 0.02 to 17.02 μM, indicating potent cytotoxic activity against cancer cells while showing lower toxicity towards normal cells (MRC5) .

The mechanism by which this compound exerts its anticancer effects includes:

  • Inhibition of Cell Proliferation : Compounds have been shown to reduce cell viability and induce cell cycle arrest at various phases.
  • Induction of Apoptosis : Studies indicate that these compounds can trigger both early and late apoptotic events in cancer cells .
  • Anti-migratory Effects : The compound significantly decreased the migration and invasion capabilities of melanoma cells in vitro, suggesting potential anti-metastatic properties .

3. Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural FeatureActivity Description
Thiazolidinone Ring Essential for anticancer activity; enhances binding affinity to target proteins.
Cinnamide Moiety Contributes to cytotoxicity and selectivity against cancer cells.
Cyclohexyl Group Modulates lipophilicity and may improve cellular uptake.

4.1 Study on Melanoma Cells

A notable study investigated the effects of similar cinnamamide derivatives on B16-F10 murine melanoma cells:

  • Treatment Concentrations : Cells treated with varying concentrations (12.5, 25.0, 50.0 μM).
  • Results : Significant reduction in cell viability and invasion was observed at all concentrations tested, with a maximum decrease in invasion noted at 58.7% compared to control .

4.2 In Vivo Efficacy

In vivo studies using xenograft models have shown that compounds similar to this compound significantly inhibit tumor growth without causing systemic toxicity:

  • Dosage : Compounds administered at 5 mg/kg.
  • Outcome : Marked reduction in tumor volume compared to control groups .

5. Conclusion

This compound exhibits promising biological activities, particularly in anticancer applications. Its synthesis and structural characteristics contribute to its efficacy against various cancer cell lines through mechanisms involving apoptosis induction and inhibition of cell migration.

Further research is warranted to explore the full therapeutic potential of this compound and its derivatives in clinical settings.

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